molecular formula C7H7N3O B6615098 3-(6-Oxopyridazin-1(6h)-yl)propanenitrile CAS No. 73535-74-7

3-(6-Oxopyridazin-1(6h)-yl)propanenitrile

Cat. No.: B6615098
CAS No.: 73535-74-7
M. Wt: 149.15 g/mol
InChI Key: KYPVCZXECRTCNL-UHFFFAOYSA-N
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Description

3-(6-Oxopyridazin-1(6H)-yl)propanenitrile is an organic compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. This compound is characterized by the presence of a nitrile group (-CN) attached to a propyl chain, which is further connected to a pyridazinone ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Oxopyridazin-1(6H)-yl)propanenitrile typically involves the reaction of 6-oxopyridazine with a suitable nitrile precursor. One common method is the nucleophilic substitution reaction where 6-oxopyridazine is reacted with 3-bromopropanenitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield of the compound. These methods often utilize automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(6-Oxopyridazin-1(6H)-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form carboxylic acids or amides.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Bases like potassium carbonate (K2CO3) or sodium hydride (NaH) in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Carboxylic acids or amides.

    Reduction: Primary amines.

    Substitution: Various substituted pyridazinone derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

3-(6-Oxopyridazin-1(6H)-yl)propanenitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(6-Oxopyridazin-1(6H)-yl)propanenitrile is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The nitrile group and the pyridazinone ring can form hydrogen bonds and other interactions with target proteins, influencing their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichloro-6-oxopyridazine-1(6H)-carboxylate: Another pyridazinone derivative with different substituents.

    3-Chloro-6-oxopyridazine-1(6H)-yl)propanenitrile: A similar compound with a chlorine substituent.

Uniqueness

3-(6-Oxopyridazin-1(6H)-yl)propanenitrile is unique due to its specific combination of a nitrile group and a pyridazinone ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(6-oxopyridazin-1-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-4-2-6-10-7(11)3-1-5-9-10/h1,3,5H,2,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPVCZXECRTCNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901290275
Record name 6-Oxo-1(6H)-pyridazinepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901290275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73535-74-7
Record name 6-Oxo-1(6H)-pyridazinepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73535-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Oxo-1(6H)-pyridazinepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901290275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 3.84 g (0.04 mole) of 3(2H)-pyridazinone, 2.33 g (0.044 mole) of acrylonitrile in 50 ml of ethanol, 1 ml of Triton-B (trimethyl benzylammonium hydroxide, 40% methanol solution) was added dropwise. The mixture was stirred for 2 hours at 60° C. and then evaporated to dryness in a vacuum on a steam bath, giving a dark orange oil. The oil was dissolved in ethanol, shaken with Norit and filtered. The filtrate was distilled. Recrystallization of the residue from ethanol and isopropyl ether gave 4.7 g (79% yield) of 3-(3-oxo-2-pyridazinyl)-propionitrile in the form of pale yellow crystals, m.p. 75°-76° C.
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